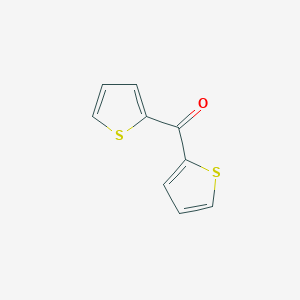

Methanone, di-2-thienyl-

Description

The exact mass of the compound Methanone, di-2-thienyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201397. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methanone, di-2-thienyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, di-2-thienyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dithiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTQMBQKTSGBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220670 | |

| Record name | Methanone, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-38-1 | |

| Record name | Methanone, di-2-thienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thienyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, di-2-thienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Carbonyldi(thiophene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-2-thienylmethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VH2TXT76G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of Methanone, di-2-thienyl-: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for Methanone, di-2-thienyl-, a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Methanone, di-2-thienyl-, with the chemical formula C₉H₆OS₂ and a molecular weight of 194.28 g/mol , is a symmetrical ketone featuring two thiophene rings attached to a central carbonyl group.[1][2][3] Its unique structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for Methanone, di-2-thienyl-.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.84 | dd | 2H | 3.9, 1.1 | H-5, H-5' |

| 7.70 | dd | 2H | 5.0, 1.1 | H-3, H-3' |

| 7.18 | dd | 2H | 5.0, 3.9 | H-4, H-4' |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 181.9 | C=O |

| 143.7 | C-2, C-2' |

| 135.5 | C-5, C-5' |

| 134.8 | C-3, C-3' |

| 128.4 | C-4, C-4' |

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Description of Vibration |

| 1635 | C=O stretch (carbonyl) |

| 1413 | Thiophene ring stretch |

| 1282 | C-H in-plane bend |

| 854 | C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Putative Fragment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 111 | 85 | [C₄H₃SCO]⁺ |

| 83 | 20 | [C₄H₃S]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Methanone, di-2-thienyl- is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2 seconds are used. Due to the lower natural abundance of the ¹³C isotope, several hundred to a few thousand scans are typically accumulated to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground Methanone, di-2-thienyl- (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet press is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A dilute solution of Methanone, di-2-thienyl- in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.

Data Acquisition: The mass spectrum is acquired using a quadrupole or time-of-flight (TOF) mass analyzer. The instrument is scanned over a mass-to-charge (m/z) range of 50 to 300 amu to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like Methanone, di-2-thienyl- can be visualized as a series of sequential steps, from sample preparation to data analysis and interpretation.

References

The Diverse Biological Activities of Thienyl-Containing Compounds: A Technical Guide

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thienyl-containing compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules.

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic and steric properties, often acting as a bioisostere of a phenyl group, allow for favorable interactions with various biological targets, leading to a broad spectrum of therapeutic applications.[3] This technical guide delves into the significant biological activities of thienyl-containing compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate.

Antimicrobial and Antifungal Activity

Thiophene derivatives have demonstrated considerable efficacy against a range of microbial and fungal pathogens, including drug-resistant strains.[4][5] The versatility of the thiophene ring allows for structural modifications that can enhance potency and selectivity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and other relevant metrics for several thienyl-containing compounds against various microorganisms.

| Compound ID/Name | Target Organism | Activity Metric | Value | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Inhibition Zone (mm) | More potent than gentamicin | [5] |

| Spiro–indoline–oxadiazole 17 | Clostridium difficile | MIC | 2 to 4 µg/mL | [6] |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant Acinetobacter baumannii | MIC₅₀ | 16 - 32 mg/L | [4] |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant Escherichia coli | MIC₅₀ | 8 - 32 mg/L | [4] |

| Thiophene derivative 7b, 8 | Various bacteria | Activity | Comparable to ampicillin and gentamicin | [7] |

| Thienylpyridyl- and sulfone/thioether-containing acetamides (Iq, Io, Ib, A) | Plutella xylostella L. | Insecticidal Activity | Comparable to cartap, triflumuron, and chlorantraniliprole | [8] |

| Thienylpyridyl- and thioether-containing acetamides (A, Ih, Id, Io, Iq) | Physalospora piricola, Rhizoctonia cerealis, Sclerotinia sclerotiorum | Fungicidal Activity | Favorable | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[6]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase

-

Test compound stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

-

Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Serial Dilution of the Test Compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the test compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row being tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will also dilute the compound concentrations to their final desired values.

-

-

Controls:

-

Include a positive control (broth with bacteria, no compound) to ensure bacterial growth.

-

Include a negative control (broth only) to check for contamination.

-

If the compound is dissolved in a solvent like DMSO, include a solvent control to ensure it does not inhibit bacterial growth at the concentrations used.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density.

-

Anticancer Activity

The thienyl scaffold is a key component in numerous compounds exhibiting potent anticancer activity.[9] These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, or by disrupting cellular processes like tubulin polymerization.[10][11]

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various thienyl-containing compounds against different cancer cell lines.

| Compound ID/Name | Cancer Cell Line | Activity Metric | Value | Reference |

| Di(3-thienyl)methanol (2) | T98G (brain cancer) | Cell Growth Inhibition | Potent activity, especially at >20 µg/mL | [12] |

| Thienopyridine-carboxamide 11 | HepG2 (liver cancer), A2780 & A2780CP (ovarian cancer) | IC₅₀ | Close to Sorafenib | [13] |

| Thienyl-acrylonitrile (Thio-Iva) | Huh-7, SNU-449 (hepatocellular carcinoma) | IC₅₀ | (Sub-)micromolar range | [14] |

| Thienyl-acrylonitrile (Thio-Dam) | Huh-7, SNU-449 (hepatocellular carcinoma) | IC₅₀ | (Sub-)micromolar range | [14] |

| Compound 39 (2-(1-naphthyl)-6,7-methylenedioxyquinolin-4-one) | 7 human cancer cell lines | IC₅₀ | 0.07–0.19 µM | [11] |

| Quinolyl-thienyl chalcone 19 | HUVEC (endothelial cells) | IC₅₀ | 21.78 nM | [15] |

| Thienopyrimidine derivatives (6Aa–g, 6Ba–d) | Hep3B (hepatocellular carcinoma) | IC₅₀ (STAT3 inhibition) | 0.32–5.73 μM | [16] |

| 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) | MCF-7 (breast cancer) | IC₅₀ | Active cytotoxic agent | [17] |

| 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1][18]thiadiazolo-[2,3-c][1][4][18]tr-iazin-7-yl)propanoic acid (18) | Various cancer cell lines | IC₅₀ | Active cytotoxic agent | [17] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Signaling Pathways in Cancer

Thienyl-containing compounds have been shown to modulate several signaling pathways critical for cancer progression. One such pathway involves the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[15]

Caption: Inhibition of the VEGFR-2 signaling pathway by thienyl-containing compounds.

Another important target is the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[16]

Caption: Inhibition of the IL-6/STAT3 signaling pathway by thienopyrimidine derivatives.

Neuroprotective and Neuromodulatory Activities

Thienyl-containing compounds have also emerged as promising agents for the treatment of neurodegenerative disorders.[20] Their mechanisms of action include the inhibition of enzymes like acetylcholinesterase (AChE), modulation of neurotransmitter receptors, and protection against oxidative stress.[19][20] The structural similarity of some thienyl derivatives to neurotransmitters makes them suitable candidates for modulating neural pathways.[18]

Quantitative Neuroprotective and Enzyme Inhibitory Data

| Compound ID/Name | Target/Model | Activity Metric | Value | Reference |

| B355252 | HT-22 neuronal cells (glutamate-induced toxicity) | Cell Viability | 8 µM fully rescued cells | [19] |

| Thiophene-induced chalcone-coumarin derivative 11 | Acetylcholinesterase (AChE) | IC₅₀ | 0.42 ± 0.019 µM | [21] |

| Thiophene derivative IIId | Acetylcholinesterase (AChE) | % Inhibition | 60% (compared to 40% by donepezil) | [22] |

| Thienyl-substituted pyrazoline benzenesulfonamides | human Carbonic Anhydrase I (hCA I) | Kᵢ | 232.16-637.70 nM | [23] |

| Thienyl-substituted pyrazoline benzenesulfonamides | human Carbonic Anhydrase II (hCA II) | Kᵢ | 342.07-455.80 nM | [23] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.[22]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound stock solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Assay Preparation:

-

In a 96-well plate, add phosphate buffer to each well.

-

Add a specific volume of the test compound solution at various concentrations to the respective wells.

-

Add a specific volume of the AChE enzyme solution to each well.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

-

Absorbance Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which absorbs at 412 nm.

-

-

Controls:

-

Include a positive control (enzyme, substrate, DTNB, no inhibitor) to measure the maximum enzyme activity.

-

Include a negative control (substrate, DTNB, no enzyme) to account for non-enzymatic hydrolysis of the substrate.

-

A reference inhibitor (e.g., donepezil) should be tested in parallel.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

-

Workflow for Neuroprotective Agent Screening

The process of identifying and characterizing a novel neuroprotective agent often follows a multi-step workflow.

Caption: A generalized workflow for the discovery of neuroprotective drug candidates.

Conclusion

Thienyl-containing compounds represent a rich and diverse class of molecules with a wide range of significant biological activities. Their proven efficacy as antimicrobial, anticancer, and neuroprotective agents, coupled with their synthetic tractability, ensures that the thiophene scaffold will remain a cornerstone of medicinal chemistry and drug discovery efforts. The data and protocols presented in this guide offer a valuable resource for researchers working to unlock the full therapeutic potential of these remarkable compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective thienyl-based therapeutics.

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

- 19. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Thienyl Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The thienyl moiety, a five-membered sulfur-containing aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, often serving as a bioisostere of the phenyl group, have led to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the current therapeutic applications of thienyl derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Applications of Thienyl Derivatives

Thienyl derivatives have demonstrated significant potential in oncology, with several compounds exhibiting potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.

Thienyl-Acrylonitrile Derivatives in Hepatocellular Carcinoma

A notable class of anticancer thienyl compounds are the E-2-(2-thienyl)-3-acrylonitrile derivatives. These compounds have shown promising efficacy against hepatocellular carcinoma (HCC), a primary liver cancer with a high mortality rate.[1]

The antiproliferative activity of several thienyl-acrylonitrile and other thienyl-based compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of their potency.

| Compound Class | Derivative | Cell Line | IC50 / GI50 (µM) | Reference |

| Thienyl-Acrylonitrile | Thio-Iva | Huh-7 (HCC) | 0.29 ± 0.18 | [1] |

| Thio-Iva | SNU-449 (HCC) | 0.53 ± 0.32 | [1] | |

| Thio-Dam | Huh-7 (HCC) | 0.81 ± 0.26 | [1] | |

| Thio-Dam | SNU-449 (HCC) | 1.64 ± 0.51 | [1] | |

| Sorafenib (Reference) | Huh-7 (HCC) | 2.50 ± 0.14 | [1] | |

| Thienylpicolinamidine | 4a (4-methoxyphenyl) | SR (Leukemia) | GI50: 0.34 | [2][3] |

| 4a (4-methoxyphenyl) | SW-620 (Colon) | GI50: 0.43 | [2][3] | |

| 4a (4-methoxyphenyl) | NCI-H460 (Lung) | GI50: 0.52 | [2][3] | |

| Thienyl Chalcone | Compound 5 | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [4] |

| Compound 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [4] |

Thienyl-acrylonitrile derivatives primarily exert their anticancer effects by inhibiting multiple protein kinases, with a preferential activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] Inhibition of VEGFR-2 disrupts downstream signaling pathways, leading to anti-angiogenic effects. Furthermore, these compounds induce mitochondria-driven apoptosis, characterized by an increase in reactive oxygen species (ROS), cleavage of poly(ADP-ribose) polymerase (PARP), and activation of caspase-3.[1]

Experimental Protocols: Anticancer Evaluation

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the thienyl derivative and incubate for a specified period (e.g., 24 or 48 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the activity of caspase-3, a key effector in apoptosis.

-

Cell Lysis: Induce apoptosis in cells and lyse them using a chilled cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Reaction Setup: In a 96-well plate, add 50 µL of cell lysate, 50 µL of 2x Reaction Buffer containing 10 mM DTT, and 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Read the absorbance at 400-405 nm in a microplate reader.[7]

-

Data Analysis: Determine the fold-increase in caspase-3 activity by comparing the results with an uninduced control.

The CAM assay is an in vivo model to study angiogenesis and tumor growth.

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C and 85% humidity.[8]

-

Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.[9]

-

Compound/Cell Application: On day 7, apply a sterilized filter paper disc containing the test compound or a suspension of tumor cells onto the CAM.[8][9]

-

Incubation: Reseal the window and continue incubation.

-

Analysis: After a set period (e.g., 72 hours for tumor growth), excise the CAM, photograph, and quantify the blood vessel formation or tumor size.[1]

Anti-inflammatory Applications of Thienyl Derivatives

Thienopyrimidine derivatives, a class of fused heterocyclic compounds containing a thiophene and a pyrimidine ring, have been investigated for their anti-inflammatory properties.[10][11]

The anti-inflammatory activity of thienopyrimidine derivatives has been assessed using the carrageenan-induced paw edema model in rats.

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Thienopyrimidine 7c | 50 | 45.2 | [10] |

| Thienopyrimidine 9b | 50 | 48.6 | [10] |

| Indomethacin (Reference) | 10 | 55.8 | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[12][13]

-

Animal Preparation: Use male Wistar rats (150-180 g).

-

Compound Administration: Administer the test compound (e.g., thienopyrimidine derivative) intraperitoneally or orally.[14]

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[12][14]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antimicrobial Applications of Thienyl Derivatives

Thienyl derivatives incorporating triazole and oxadiazole moieties have shown significant potential as antimicrobial agents.[15]

The antimicrobial efficacy of these compounds is typically determined by their minimum inhibitory concentration (MIC).

| Compound | Organism | MIC (µg/mL) | Reference |

| Thienyl-Triazole 9a | Staphylococcus aureus | >200 | [15] |

| Bacillus subtilis | >200 | [15] | |

| Escherichia coli | >200 | [15] | |

| Pseudomonas aeruginosa | >200 | [15] | |

| Candida albicans | >200 | [15] | |

| Thienyl-Triazole 4d | Staphylococcus aureus | 12.5 | [15] |

| Bacillus subtilis | 6.25 | [15] | |

| Ampicillin (Reference) | Staphylococcus aureus | 0.78 | [15] |

| Bacillus subtilis | 0.39 | [15] | |

| Clotrimazole (Reference) | Candida albicans | 1.56 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microorganism suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

Visual Inspection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Synthesis of Thienyl Derivatives

The synthesis of these therapeutically relevant molecules often involves multi-step chemical reactions. As an example, the general synthesis of thienylpicolinamidine derivatives is outlined below.

References

- 1. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

- 9. The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells [bio-protocol.org]

- 10. Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. inotiv.com [inotiv.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Di-2-thienyl Ketone Derivatives as Advanced Photoinitiators: A Technical Guide

For Immediate Release

In the ever-evolving landscape of photopolymerization, the demand for highly efficient and versatile photoinitiators is paramount. Di-2-thienyl ketone derivatives have emerged as a promising class of compounds, offering unique photochemical properties that make them suitable for a wide range of applications, from dental resins to advanced 3D printing. This technical guide provides an in-depth overview of the synthesis, characterization, and application of these powerful photoinitiators, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Concepts: The Power of the Thienyl Moiety

Di-2-thienyl ketone derivatives are typically characterized by a central ketone group flanked by two thiophene rings. This structure imparts several advantageous properties:

-

Broad UV-Vis Absorption: The thiophene rings extend the conjugation of the molecule, leading to a red-shift in the absorption spectrum compared to traditional ketone-based photoinitiators. This allows for the utilization of a wider range of light sources, including visible light LEDs, which are often safer and more energy-efficient than UV lamps.

-

High Molar Extinction Coefficients: These derivatives often exhibit high molar extinction coefficients, meaning they can absorb light very efficiently. This translates to faster curing speeds and the ability to initiate polymerization at lower concentrations.

-

Type II Photoinitiation Mechanism: Di-2-thienyl ketones primarily function as Type II photoinitiators. Upon light absorption, they undergo intersystem crossing to an excited triplet state. This excited state then interacts with a co-initiator, typically a hydrogen donor like an amine, through a process of electron and proton transfer to generate the initiating free radicals.

Synthesis and Characterization: A Practical Approach

The synthesis of di-2-thienyl ketone derivatives is often achieved through a Claisen-Schmidt condensation reaction. This versatile and well-established method involves the base-catalyzed reaction of an aldehyde (in this case, thiophene-2-carbaldehyde) with a ketone (such as cyclopentanone).

Experimental Protocols

This protocol outlines the synthesis of a representative di-2-thienyl ketone derivative via a Claisen-Schmidt condensation.

Materials:

-

Thiophene-2-carbaldehyde

-

Cyclopentanone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, dilute)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of thiophene-2-carbaldehyde and cyclopentanone in ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (10-40%) dropwise while stirring vigorously. The reaction mixture will typically turn colored and a precipitate may begin to form.

-

Reaction Progression: Allow the reaction to stir at room temperature for a designated time (typically 4-24 hours). Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into a beaker of cold water. Neutralize the solution by slowly adding dilute hydrochloric acid until it is slightly acidic.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the characteristic absorption bands of the monomer's reactive groups (e.g., the C=C double bond in acrylates).

Experimental Setup:

-

FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

UV/Vis light source (e.g., LED lamp) positioned to irradiate the sample on the ATR crystal.

-

Sample formulation: A mixture of the di-2-thienyl ketone photoinitiator, a co-initiator (e.g., an amine), and the monomer resin.

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Apply a small drop of the photocurable resin formulation onto the ATR crystal.

-

Real-Time Monitoring: Initiate the real-time data acquisition. The FT-IR spectrometer will continuously collect spectra at a set time interval.

-

Photoinitiation: After a brief delay to establish a baseline, turn on the light source to initiate polymerization.

-

Data Analysis: The decrease in the area of the monomer's characteristic absorption peak (e.g., ~1635 cm⁻¹ for the acrylate C=C bond) is monitored over time. The degree of conversion can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

Electron Spin Resonance (ESR) spectroscopy, in conjunction with a spin trapping agent, is used to detect and identify the transient free radicals generated during the photoinitiation process.

Experimental Setup:

-

ESR spectrometer.

-

UV/Vis light source for in-situ irradiation of the sample within the ESR cavity.

-

Sample solution: A solution of the di-2-thienyl ketone photoinitiator, a co-initiator, and a spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN) in a suitable solvent.

Procedure:

-

Sample Preparation: Prepare the sample solution in a quartz ESR tube.

-

ESR Measurement: Place the sample tube in the ESR spectrometer's cavity.

-

Irradiation and Detection: Irradiate the sample with the light source while simultaneously recording the ESR spectrum. The short-lived free radicals will be "trapped" by the spin trapping agent, forming more stable radical adducts that can be detected by the ESR spectrometer.

-

Spectrum Analysis: The resulting ESR spectrum, with its characteristic hyperfine splitting pattern, can be analyzed to identify the structure of the trapped radicals.

Quantitative Data Summary

The following table summarizes key photophysical and photopolymerization data for a selection of thienyl-containing ketone photoinitiators, providing a basis for comparison.

| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Co-initiator | Monomer Conversion (%) | Light Source | Reference |

| (E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (3A25D2) | 325 | - | - | - | - | [1] |

| (E)-3-(2,6-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (3A25D4) | 320 | - | - | - | - | [1] |

| Bis-chalcone with thiophene peripheral groups (C4) | 372 | 34,920 | Iod/Amine | ~24% | 405 nm LED | [2] |

| Bis-chalcone with furan peripheral groups (C3) | 365 | 25,020 | Iod/Amine | ~94% | 405 nm LED | [2] |

Note: Data is compiled from various sources and experimental conditions may vary. A direct comparison should be made with caution.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Outlook

Di-2-thienyl ketone derivatives represent a significant advancement in the field of photoinitiators. Their favorable photophysical properties, coupled with their synthetic accessibility, make them highly attractive for a variety of light-cured applications. Future research in this area is expected to focus on the development of novel derivatives with even further red-shifted absorption, improved solubility in various monomer systems, and enhanced photoinitiation efficiency under low-intensity light sources. As the demand for sustainable and high-performance photopolymers grows, di-2-thienyl ketone derivatives are poised to play a crucial role in shaping the future of this technology.

References

An In-depth Technical Guide to the Reaction Mechanisms of Di-2-thienyl Methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the core reaction mechanisms involving di-2-thienyl methanone, a significant heterocyclic ketone. The document outlines key synthetic routes, fundamental reactions such as reduction and olefination, and provides detailed experimental protocols. Quantitative data is summarized for clarity, and reaction pathways are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Di-2-thienyl methanone, also known as bis(2-thienyl) ketone, is an aromatic ketone featuring a central carbonyl group flanked by two thiophene rings. Its structure, comprising the electron-rich thiophene heterocycles, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the methanone bridge allows for the synthesis of diverse molecular architectures. This guide focuses on the fundamental reaction mechanisms pivotal for the synthesis and derivatization of this compound.

Synthesis of Di-2-thienyl Methanone

The primary method for synthesizing di-2-thienyl methanone is through the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Friedel-Crafts Acylation Mechanism

The reaction proceeds via the formation of an acylium ion from an acylating agent (e.g., 2-thenoyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich thiophene ring then attacks the electrophilic acylium ion. Thiophene preferentially undergoes substitution at the 2-position (α-carbon) because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three contributing resonance structures, compared to attack at the 3-position which yields an intermediate with only two resonance structures.[1] A final deprotonation step restores aromaticity, yielding di-2-thienyl methanone.

References

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 2,2′-thenoin is not publicly available in crystallographic databases, this guide provides a comprehensive analysis of a closely related thienyl-containing compound, 1-phenyl-3-(2-thenoyl)-1,3-propanedione (Hbth), for which crystallographic data has been reported. The structural insights from Hbth offer a strong predictive framework for understanding the potential solid-state conformation and intermolecular interactions of 2,2′-thenoin. This document outlines the crystallographic data of Hbth, details relevant experimental protocols, and presents logical workflows for the characterization of such compounds.

Crystal Structure Analysis of a Related Compound: 1-phenyl-3-(2-thenoyl)-1,3-propanedione (Hbth)

The crystal structure of 1-phenyl-3-(2-thenoyl)-1,3-propanedione (Hbth), a β-diketone containing a thienyl group, provides valuable information on the molecular geometry and packing of thienyl ketones.[1][2] A crystal structure determination of Hbth revealed an orthorhombic system with the space group Pbca.[1] The molecule crystallizes in its enol form, with the enolization occurring asymmetrically on the side of the phenyl group.[1]

Table 1: Crystallographic Data for 1-phenyl-3-(2-thenoyl)-1,3-propanedione (Hbth) [1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀O₂S |

| Formula Weight | 230.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.123(3) |

| b (Å) | 7.456(2) |

| c (Å) | 19.345(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2178.1(8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.404 |

| Absorption Coefficient (μ) | 0.27 mm⁻¹ |

| R-factor | 0.0290 |

Table 2: Selected Bond Lengths and Angles for Hbth [1]

| Bond/Angle | Length (Å) / Angle (°) |

| S1-C1 | 1.705(2) |

| S1-C4 | 1.706(2) |

| O1-C5 | 1.272(2) |

| O2-C7 | 1.321(2) |

| C5-C6 | 1.411(2) |

| C6-C7 | 1.378(2) |

| C4-C5 | 1.465(2) |

| O2-H2 | 0.82(2) |

| C1-S1-C4 | 92.2(1) |

| O1-C5-C6 | 121.9(1) |

| O2-C7-C6 | 121.1(1) |

| C5-C6-C7 | 122.4(1) |

The planarity of the thienyl group and the pseudo-aromatic β-diketone core, with a small dihedral angle between them, suggests a significant contribution from resonance stabilization.[2] This is further supported by the presence of resonance-assisted hydrogen bonding (RAHB).[2]

Predicted Crystal Structure of 2,2′-Thenoin

Based on the analysis of Hbth and general principles of crystal engineering, a hypothetical crystal structure for 2,2′-thenoin can be proposed. 2,2′-Thenoin possesses two thienyl rings and a central α-hydroxy ketone moiety. The molecular conformation will likely be influenced by the steric hindrance between the two bulky thienyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.

Intermolecular interactions are expected to be dominated by hydrogen bonding involving the hydroxyl group, which can act as both a donor and an acceptor. These hydrogen bonds could lead to the formation of chains or dimeric motifs. Additionally, π–π stacking interactions between the aromatic thienyl rings are likely to play a significant role in the crystal packing.[3]

Experimental Protocols

3.1. Synthesis of 2,2′-Thenoin

A plausible synthetic route to 2,2′-thenoin would involve the benzoin-type condensation of 2-thiophenecarboxaldehyde. This reaction is typically catalyzed by a cyanide salt or a thiamine-derived N-heterocyclic carbene (NHC).

-

Materials: 2-thiophenecarboxaldehyde, sodium cyanide (or a suitable NHC catalyst), ethanol, water.

-

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium cyanide (or a catalytic amount of the NHC catalyst).

-

Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and induce crystallization by adding water or by cooling in an ice bath.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,2′-thenoin.

-

3.2. Crystallization

Single crystals of 2,2′-thenoin suitable for X-ray diffraction can be grown using various techniques:

-

Slow Evaporation: Dissolve the purified 2,2′-thenoin in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of 2,2′-thenoin in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling: Prepare a saturated solution of 2,2′-thenoin in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

3.3. X-ray Crystallography

The determination of the crystal structure would follow a standard single-crystal X-ray diffraction workflow.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.

Visualizations

Experimental Workflow for Synthesis and Crystallization

References

An In-depth Technical Guide to the Physicochemical Properties of Thienyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Thienyl compounds, characterized by the presence of a thiophene ring, are a cornerstone in medicinal chemistry and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a crucial pharmacophore and a versatile synthetic building block.[1] Its ability to act as a bioisostere of the more common phenyl group allows for the fine-tuning of a molecule's properties to enhance efficacy, alter metabolism, and improve safety profiles.[1] Understanding the core physicochemical properties of this scaffold is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Core Physicochemical Properties of Thiophene

The parent compound, thiophene (C₄H₄S), provides a baseline for understanding the properties of its many derivatives. While substitutions on the ring can dramatically alter these values, the fundamental characteristics of thiophene itself are the starting point for rational drug design.[1]

Table 1: Physicochemical Properties of Thiophene

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₄S | [2] |

| Molar Mass | 84.14 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Benzene-like, pungent | [2] |

| Melting Point | -38 °C | [1] |

| Boiling Point | 84 °C | [1] |

| Density (25 °C) | 1.051 g/mL | [1] |

| Water Solubility | Insoluble | [1] |

| logP (octanol/water) | 1.81 | [2] |

| pKa (conjugate acid) | -4.5 | N/A |

Thiophene as a Phenyl Group Bioisostere

The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is central to the utility of thiophene. The thienyl group is a well-known bioisostere for the phenyl group. This substitution can lead to improved properties such as enhanced solubility or altered metabolic pathways.[3] The physicochemical similarities and differences between the parent compounds, thiophene and benzene, are remarkably close, underscoring their bioisosteric relationship.

Table 2: Comparison of Thiophene and Benzene Properties

| Property | Thiophene | Benzene | Source(s) |

|---|---|---|---|

| Molecular Formula | C₄H₄S | C₆H₆ | [2][4][5] |

| Molar Mass | 84.14 g/mol | 78.11 g/mol | [2][5] |

| Boiling Point | 84 °C | 80.1 °C | [1][6][7] |

| Melting Point | -38 °C | 5.5 °C | [1][6] |

| Density (20 °C) | 1.06 g/cm³ | 0.87 g/cm³ | [6] |

| Water Solubility | Insoluble | Immiscible | [1][4][6] |

The key differences, such as the presence of the sulfur heteroatom, provide opportunities for chemists to modulate polarity, hydrogen bonding potential, and metabolic stability.

Impact on Drug Metabolism and Toxicology

The inclusion of a thienyl moiety has significant implications for a drug's metabolic fate. The sulfur atom in the thiophene ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary family of drug-metabolizing enzymes.[8] This can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides.

While these reactive species can sometimes be part of the drug's intended mechanism (as seen in prodrugs like clopidogrel and prasugrel), they can also be responsible for drug-induced toxicities, particularly hepatotoxicity.[1] Therefore, a central challenge in designing thienyl-containing drugs is to balance therapeutic efficacy with metabolic stability, often by adding substituents that direct metabolism away from the thiophene ring.

Experimental Protocols for Key Physicochemical Properties

Accurate determination of physicochemical properties is essential during drug discovery and development. Below are generalized methodologies for measuring pKa, LogP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of a drug at a given pH, which in turn affects its solubility, permeability, and receptor binding.[3] Potentiometric titration is a high-precision technique for its determination.[9][10]

Methodology:

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent and then diluted in water to a concentration of at least 10⁻⁴ M.[9] To maintain a constant ionic strength, a salt like potassium chloride (e.g., 0.15 M) is added.[9][11]

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid like 0.1 M HCl.[9] It is then titrated with incremental additions of a standard base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the solution to equilibrate.[9][11]

-

Data Analysis: The pH is plotted against the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the point where the concentrations of the acidic and basic forms of the compound are equal, and the pH at this half-equivalence point is the pKa.[10][12] The experiment is typically performed in triplicate to ensure accuracy.[9]

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's affinity for a lipid versus an aqueous environment.[8] It is a critical predictor of membrane permeability and absorption. The shake-flask method is the traditional "gold standard" for its measurement.[13][14]

Methodology:

-

Phase Preparation: 1-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by mixing them vigorously for an extended period (e.g., 24 hours) and then allowing the phases to separate.[13][15]

-

Partitioning: A known amount of the test compound is dissolved in one of the phases (often from a DMSO stock solution).[14][15] A precise volume of this solution is then added to a known volume of the other phase in a vial.

-

Equilibration: The biphasic mixture is agitated (e.g., shaken or sonicated) for a set period (e.g., 30 minutes to 2 hours) to facilitate partitioning, followed by a period of rest (e.g., overnight) to ensure complete phase separation.[15][16] Centrifugation can be used to break up any emulsions.[15]

-

Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as HPLC-UV or LC-MS.[17]

-

Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15] The final value is expressed as its base-10 logarithm (logP or logD).

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[18][19] Low solubility is a common cause of failure for drug candidates.[18] The thermodynamic or "shake-flask" method measures the equilibrium solubility.[18][20]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., at pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract).[20] This ensures that a saturated solution is formed.

-

Equilibration: The suspension is agitated in a temperature-controlled shaker (e.g., at 37 °C) for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium.[18][20]

-

Phase Separation: The undissolved solid is removed from the saturated solution by filtration or high-speed centrifugation.[18][21]

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[21][22]

-

Reporting: The solubility is reported in units such as mg/mL or µM. The experiment is repeated at different pH values to generate a pH-solubility profile.[20]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jbino.com [jbino.com]

- 4. byjus.com [byjus.com]

- 5. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene Physical and Chemical Properties Explained [vedantu.com]

- 7. webqc.org [webqc.org]

- 8. fiveable.me [fiveable.me]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. Physicochemical Properties Of Drugs [unacademy.com]

- 20. who.int [who.int]

- 21. Aqueous Solubility Assay - Enamine [enamine.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of Di-2-thienyl Methanone from 2-Thiophenecarboxaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of di-2-thienyl methanone, a valuable building block in medicinal chemistry and materials science, starting from 2-thiophenecarboxaldehyde. The synthesis is a two-step process involving a Grignard reaction followed by an oxidation reaction.

Reaction Scheme

The overall synthetic pathway is as follows:

Figure 1: Overall synthesis pathway from 2-thiophenecarboxaldehyde to di-2-thienyl methanone.

Experimental Protocols

This section details the experimental procedures for the two key steps in the synthesis of di-2-thienyl methanone.

Step 1: Synthesis of Di-2-thienylmethanol via Grignard Reaction

This protocol describes the nucleophilic addition of a Grignard reagent, 2-thienylmagnesium bromide, to 2-thiophenecarboxaldehyde to form the secondary alcohol intermediate, di-2-thienylmethanol.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 5.61 g | 0.05 |

| 2-Thienylmagnesium bromide (1.0 M in THF) | C₄H₃BrMgS | 187.34 | 55 mL | 0.055 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Table 1: Reagents for the synthesis of di-2-thienylmethanol.

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is flame-dried and allowed to cool to room temperature.

-

Addition of Aldehyde: 2-Thiophenecarboxaldehyde (5.61 g, 0.05 mol) is dissolved in 50 mL of anhydrous THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Grignard Reagent Addition: The solution of 2-thienylmagnesium bromide in THF (55 mL, 1.0 M, 0.055 mol) is added dropwise to the stirred aldehyde solution over a period of 30 minutes, maintaining the temperature at 0 °C.[1]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: The aqueous layer is separated and extracted three times with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude di-2-thienylmethanol. The product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Expected Yield: The typical yield for this type of Grignard reaction is in the range of 80-90%.

Step 2: Oxidation of Di-2-thienylmethanol to Di-2-thienyl Methanone

This protocol outlines the oxidation of the intermediate alcohol to the desired ketone using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Di-2-thienylmethanol | C₉H₈OS₂ | 196.29 | 7.85 g | 0.04 |

| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | 10.35 g | 0.048 |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Silica Gel | SiO₂ | 60.08 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Table 2: Reagents for the oxidation of di-2-thienylmethanol.

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask is charged with pyridinium chlorochromate (10.35 g, 0.048 mol) and 100 mL of anhydrous dichloromethane.

-

Addition of Alcohol: A solution of di-2-thienylmethanol (7.85 g, 0.04 mol) in 50 mL of anhydrous dichloromethane is added to the PCC suspension in one portion.

-

Reaction Progression: The mixture is stirred at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is diluted with 100 mL of diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filter cake is washed with additional diethyl ether.

-

Purification: The combined filtrates are concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure di-2-thienyl methanone.

Expected Yield: The expected yield for PCC oxidation is typically in the range of 85-95%.

Characterization Data for Di-2-thienyl Methanone

The final product, di-2-thienyl methanone, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₆OS₂[2] |

| Molecular Weight | 194.28 g/mol [2] |

| Appearance | Yellowish solid |

| Melting Point | 89-91 °C |

Table 3: Physical and Chemical Properties of Di-2-thienyl Methanone.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.75 (dd, J = 3.9, 1.1 Hz, 2H), 7.65 (dd, J = 5.0, 1.1 Hz, 2H), 7.15 (dd, J = 5.0, 3.9 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 182.1 (C=O), 143.8 (C), 134.7 (CH), 133.0 (CH), 128.2 (CH).[3]

-

Infrared (IR, KBr): ν (cm⁻¹) 3100 (Ar C-H), 1645 (C=O, ketone), 1515, 1410 (C=C, aromatic).

-

Mass Spectrometry (EI): m/z (%) 194 (M⁺, 100), 111 (M⁺ - C₄H₃S, 85), 83 (C₄H₃S⁺, 40).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 2: Experimental workflow for the synthesis of di-2-thienyl methanone.

References

Application Notes and Protocols for the Preparation of Thienyl Ketones via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienyl ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The Friedel-Crafts acylation of thiophene and its derivatives is a fundamental and widely employed method for the preparation of these valuable compounds. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring, typically at the highly reactive 2-position. The choice of acylating agent and catalyst is crucial and directly influences reaction efficiency, selectivity, and overall yield. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the synthesis of thienyl ketones.

Reaction Mechanism

The Friedel-Crafts acylation of thiophene proceeds through a well-established electrophilic aromatic substitution (EAS) mechanism. The key steps are:

-

Formation of the Acylium Ion: A Lewis acid catalyst reacts with the acylating agent (e.g., an acyl halide or anhydride) to generate a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.

-

Electrophilic Attack: The π-electron system of the thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position due to the higher stability of the resulting resonance-stabilized intermediate (arenium ion or σ-complex).

-

Deprotonation: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the thiophene ring and yielding the thienyl ketone.

The acyl group is deactivating, which generally prevents further acylation of the product, leading to monoacylation.

Data Presentation: Catalyst Performance in Thiophene Acylation

The selection of a suitable catalyst is critical for a successful and efficient Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can lead to the formation of significant waste. Modern solid acid catalysts, such as zeolites, offer a greener alternative with high yields and the potential for catalyst recycling.

| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |

| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | |

| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | |

| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | |

| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, 2h, Thiophene:Ac₂O = 1:3 | |

| NKC-9 Resin | Acetic Anhydride | - | Poor Selectivity | 60°C, 2h, Thiophene:Ac₂O = 1:3 | |

| Anhydrous AlCl₃ | Benzoyl Chloride | - | - | Traditional method | |

| SnCl₄ | Acetyl Chloride | Good Yields | - | Minimizes polymerization | |

| Zinc Halides | Acyl Halides/Anhydrides | - | - | Used in smaller amounts than traditional catalysts | |

| Ytterbium(III) Trifluoromethanesulfonate [Yb(OTf)₃] | - | Good Yields | - | Reusable catalyst | |

| Glauconite (activated) | Acetic Anhydride | 66 (conversion) | - | Reflux for 5 hours |

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylthiophene using Hβ Zeolite (A Green Chemistry Approach)

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene using a reusable solid acid catalyst.

Materials:

-

Thiophene (8.4 g, 0.1 mol)

-

Acetic anhydride (30.6 g, 0.3 mol)

-

Hβ zeolite catalyst (1.17 g)

Equipment:

-

50 mL round-bottom flask

-

Condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Water bath

Procedure:

-

Catalyst Activation (Optional but Recommended): Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.

-

Reaction Setup: In the 50 mL round-bottom flask, combine thiophene and acetic anhydride.

-

Catalyst Addition: Add the activated Hβ zeolite catalyst to the mixture.

-

Reaction: Heat the mixture to 60°C using a water bath and stir vigorously.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 2 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Recovery: Recover the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Purification: The liquid product can be purified by distillation to yield 2-acetylthiophene. A yield of up to 98.6% can be achieved with approximately 99% conversion of thiophene.

Protocol 2: Synthesis of a Dithienyl Ketone using Ethylaluminum Dichloride

This protocol is adapted for the synthesis of a dithienyl ketone using a potent Lewis acid catalyst.

Materials:

-

Thiophene (0.5 mL, 0.0063 mol)

-

Succinyl chloride (0.33 mL, 0.003 mol)

-

Ethylaluminum dichloride (EtAlCl₂) (1 M in hexane, 9.45 mL, 0.0095 mol)

-

Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

Equipment:

-

Dried flask with a septum

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Syringes

-

Ice bath

Procedure:

-

Reaction Setup: In a dried flask under an inert atmosphere, dissolve thiophene and succinyl chloride in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Add the ethylaluminum dichloride solution dropwise to the reaction mixture via syringe while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Mandatory Visualizations